molecular formula C15H22N2 B13114566 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine

2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine

Cat. No.: B13114566
M. Wt: 230.35 g/mol
InChI Key: PDYVJSIWUZETDJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives Indoles are significant nitrogen-based heterocycles known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylindole with pentan-3-ylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of various substituted indole derivatives.

Scientific Research Applications

2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylindole: A precursor in the synthesis of 2-Ethyl-1-(pentan-3-yl)-1H-indol-5-amine.

    Pentan-3-ylamine: Another precursor used in the synthesis.

    Indole Derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-ethyl-1-pentan-3-ylindol-5-amine

InChI

InChI=1S/C15H22N2/c1-4-13(5-2)17-14(6-3)10-11-9-12(16)7-8-15(11)17/h7-10,13H,4-6,16H2,1-3H3

InChI Key

PDYVJSIWUZETDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1C(CC)CC)C=CC(=C2)N

Origin of Product

United States

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